o-Iodoaminoglutethimide
Description
o-Iodoaminoglutethimide is a halogenated derivative of aminoglutethimide, a compound historically investigated for its pharmacological properties. Aminoglutethimide (C13H16N2O2) is a nonsteroidal aromatase inhibitor that blocks the conversion of cholesterol to pregnenolone, thereby suppressing adrenal steroidogenesis .
Properties
CAS No. |
61435-64-1 |
|---|---|
Molecular Formula |
C13H15IN2O2 |
Molecular Weight |
356.17 g/mol |
IUPAC Name |
3-(4-amino-3-(125I)iodanylphenyl)-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H15IN2O2/c1-2-13(6-5-11(17)16-12(13)18)8-3-4-10(15)9(14)7-8/h3-4,7H,2,5-6,15H2,1H3,(H,16,17,18)/i14-2 |
InChI Key |
XHFAYYNIDUTZDS-XSBOKVBDSA-N |
SMILES |
CCC1(CCC(=O)NC1=O)C2=CC(=C(C=C2)N)I |
Isomeric SMILES |
CCC1(CCC(=O)NC1=O)C2=CC(=C(C=C2)N)[125I] |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC(=C(C=C2)N)I |
Synonyms |
3-iodo-4-aminoglutethimide 3-iodo-4-aminoglutethimide, 3-131I-labeled o-iodoaminoglutethimide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The iodination of aminoglutethimide distinguishes it from both its parent compound and other iodinated heterocycles. Key comparisons include:
Pharmacological and Reactivity Profiles
- Aminoglutethimide: Inhibits aromatase and cholesterol side-chain cleavage enzymes, reducing cortisol and estrogen synthesis.
- However, iodination could reduce metabolic stability due to increased susceptibility to dehalogenation .
- 2-Iodoacetamide: Reacts with cysteine residues in proteins, irreversibly inhibiting enzyme activity. Unlike this compound, it lacks therapeutic applications due to high toxicity .
- 4-Iodoimidazole: Primarily used as a building block in nucleoside analogs.
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